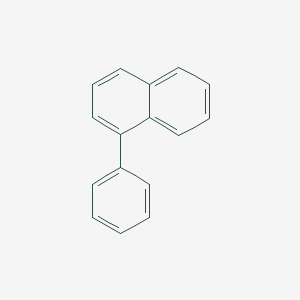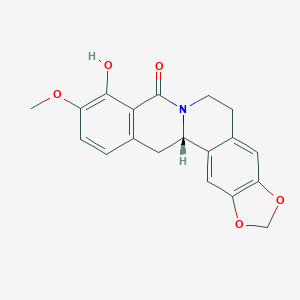![molecular formula C9H16O3 B165210 (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one CAS No. 139609-15-7](/img/structure/B165210.png)
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one, also known as HPPO, is a chiral cyclic carbonate that has gained attention in recent years due to its potential applications in various fields. HPPO is a versatile compound that can be synthesized in different ways, and its properties make it an attractive candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable complex, which can then undergo further reactions.
Efectos Bioquímicos Y Fisiológicos
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in lab experiments include its high purity, excellent enantiomeric excess, and versatility. However, the limitations of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are many potential future directions for the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in scientific research. One possible direction is the development of new synthetic methodologies using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral building block. Another potential direction is the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral ligand in asymmetric catalysis. Additionally, the therapeutic potential of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one and its derivatives could be explored further.
Métodos De Síntesis
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one can be synthesized by various methods, including catalytic asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is the catalytic asymmetric synthesis, which involves the use of chiral catalysts to promote the formation of the desired enantiomer. The resulting product is a highly pure compound with excellent enantiomeric excess.
Aplicaciones Científicas De Investigación
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been widely used in scientific research due to its unique properties. It has been found to be an effective chiral building block for the synthesis of various compounds, including chiral drugs, agrochemicals, and materials. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.
Propiedades
Número CAS |
139609-15-7 |
|---|---|
Nombre del producto |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C9H16O3/c1-4-6(10)7-8(5(2)3)12-9(7)11/h5-8,10H,4H2,1-3H3/t6-,7-,8-/m1/s1 |
Clave InChI |
WOCOYZYSHAWJJT-BWZBUEFSSA-N |
SMILES isomérico |
CC[C@H]([C@@H]1[C@H](OC1=O)C(C)C)O |
SMILES |
CCC(C1C(OC1=O)C(C)C)O |
SMILES canónico |
CCC(C1C(OC1=O)C(C)C)O |
Sinónimos |
2-Oxetanone,3-(1-hydroxypropyl)-4-(1-methylethyl)-,[3alpha(R*),4bta]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



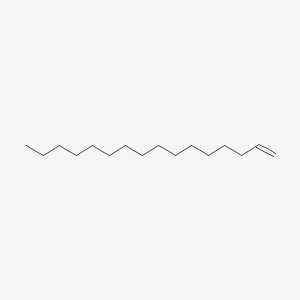
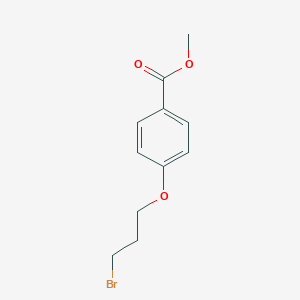
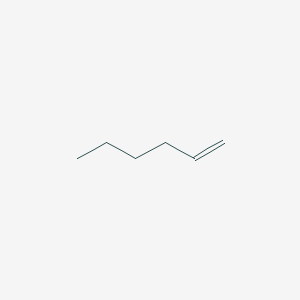
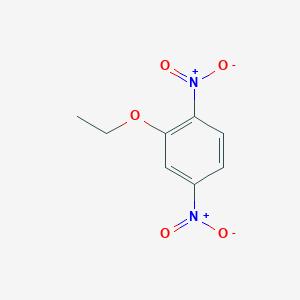
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)
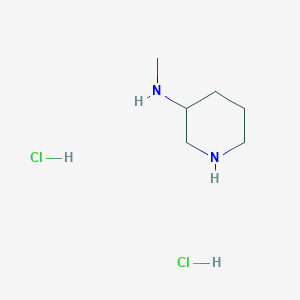
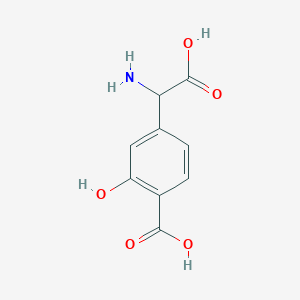
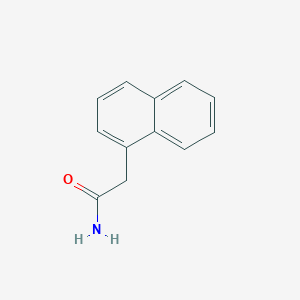
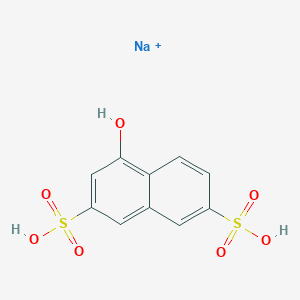
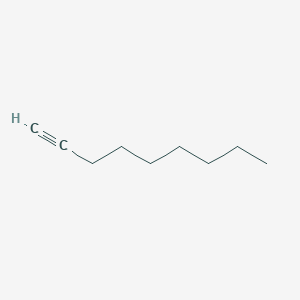
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)

